4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
Scientific Research Applications
Biological Activities and Applications
Antibacterial and Antioxidant Properties :Derivatives of 1,3,4-oxadiazole have been studied for their biological activities, including antibacterial and antioxidant properties. For instance, 4,5-dihydro-1,3,4-oxadiazole-2-thiones and their derivatives have shown significant antibacterial activity against Staphylococcus aureus and potent antioxidant activity, suggesting potential applications in developing new antibacterial agents and antioxidants (Karanth et al., 2019).
Anticancer Activity :Compounds containing the 1,3,4-oxadiazole moiety have been evaluated for their anticancer activity. For example, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against several cancer cell lines, indicating the relevance of this scaffold in designing anticancer drugs (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities :1,3,4-Oxadiazole N-Mannich bases have been synthesized and assessed for their inhibitory activity against various pathogenic bacteria and fungi, as well as their anti-proliferative activity against different cancer cell lines. This highlights the potential of oxadiazole derivatives in antimicrobial and cancer research (Al-Wahaibi et al., 2021).
Materials Science Applications
Polymer Science :Aromatic polyamides containing 1,3,4-oxadiazole units have been synthesized, showcasing good thermal stability and solubility in certain solvents. These materials can be processed into thin, flexible films with notable mechanical properties and potential applications in electronics or as materials with specific functional properties (Sava et al., 2003).
Organic Synthesis and Chemical Properties
Synthetic Methodologies :The synthesis and properties of oxadiazole derivatives are crucial for the development of new materials and biologically active molecules. Studies on the synthesis of oxadiazole derivatives offer insights into novel synthetic routes and the chemical characteristics of these compounds, contributing to advancements in both organic chemistry and applied sciences (Tsuge et al., 1977).
Future Directions
properties
IUPAC Name |
4-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-4-5-12-28-16-9-6-14(7-10-16)19(25)22-21-24-23-20(29-21)15-8-11-17(26-2)18(13-15)27-3/h6-11,13H,4-5,12H2,1-3H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEALPCFIOLNOJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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